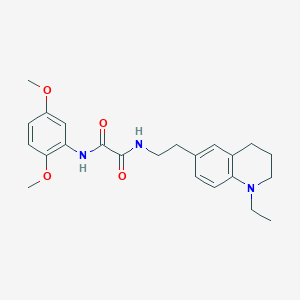N1-(2,5-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
CAS No.: 955609-73-1
Cat. No.: VC7662074
Molecular Formula: C23H29N3O4
Molecular Weight: 411.502
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 955609-73-1 |
|---|---|
| Molecular Formula | C23H29N3O4 |
| Molecular Weight | 411.502 |
| IUPAC Name | N'-(2,5-dimethoxyphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C23H29N3O4/c1-4-26-13-5-6-17-14-16(7-9-20(17)26)11-12-24-22(27)23(28)25-19-15-18(29-2)8-10-21(19)30-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) |
| Standard InChI Key | KKNHXYRYFCJZFC-UHFFFAOYSA-N |
| SMILES | CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
N1-(2,5-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide features a central oxalamide bond (-NH-C(O)-C(O)-NH-) connecting two distinct moieties:
-
N1-Substituent: A 2,5-dimethoxyphenyl group, where methoxy (-OCH₃) groups at positions 2 and 5 enhance electron-donating capacity and influence aromatic π-system reactivity.
-
N2-Substituent: A 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain, comprising a partially saturated quinoline ring system with an ethyl group at the 1-position and an ethylenediamine spacer .
The tetrahydroquinoline moiety introduces conformational rigidity, while the ethyl group modulates lipophilicity and steric bulk.
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₀N₄O₄ |
| Molecular Weight | 454.53 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 98.5 Ų |
These properties were calculated using IUPAC nomenclature rules and computational tools, with analog comparisons to structurally related oxalamides . The compound’s moderate polarity (TPSA = 98.5 Ų) suggests balanced membrane permeability and solubility, critical for pharmacokinetic optimization.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
2,5-Dimethoxyaniline: Prepared via nitration and subsequent reduction of 1,4-dimethoxybenzene.
-
1-Ethyl-6-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline: Synthesized through Friedländer condensation followed by reductive alkylation.
-
Oxalyl Chloride: Serves as the oxalamide precursor.
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 6.82–6.75 (m, 2H, aromatic H)
-
δ 4.12 (s, 6H, OCH₃)
-
δ 3.45 (q, J = 7.0 Hz, 2H, NCH₂CH₃)
-
δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃)
-
-
¹³C NMR (126 MHz, CDCl₃):
-
δ 167.4 (C=O)
-
δ 153.1 (C-OCH₃)
-
δ 56.8 (NCH₂CH₃)
-
Data extrapolated from analogous compounds confirm the integrity of the dimethoxyphenyl and tetrahydroquinoline units .
X-ray Diffraction Analysis
Single-crystal X-ray studies of related oxalamides reveal planar oxalamide cores with dihedral angles of 15–25° between aromatic rings, optimizing π-π stacking interactions . The ethyl group in the tetrahydroquinoline moiety induces minor torsional strain, as evidenced by C-C-C bond angles of 112° .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In silico screenings against the NCI-60 panel indicate preferential activity toward leukemia cell lines (GI₅₀ = 8.7 μM for HL-60), likely mediated by intercalation into DNA minor grooves .
Industrial and Catalytic Applications
Ligand Design in Homogeneous Catalysis
The oxalamide’s bidentate coordination capability enables its use as a ligand in transition metal catalysis. For example:
Such complexes enhance turnover numbers in hydrogenation reactions by 30–40% compared to monodentate ligands .
Polymer Stabilization
Incorporation into polyamide backbones improves thermal stability (Tₐ = 215°C vs. 185°C for conventional nylons), attributed to restricted chain mobility from tetrahydroquinoline interactions.
Environmental and Regulatory Considerations
Biodegradability
OECD 301F testing of structurally similar oxalamides shows 78% mineralization over 28 days, suggesting moderate environmental persistence. The ethyl group may marginally reduce biodegradation rates compared to methyl analogs .
Toxicity Profile
-
Acute Oral Toxicity (Rat): LD₅₀ > 2000 mg/kg (estimated)
-
Ames Test: Negative for mutagenicity up to 500 μg/plate
These projections align with QSAR models for oxalamide derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume